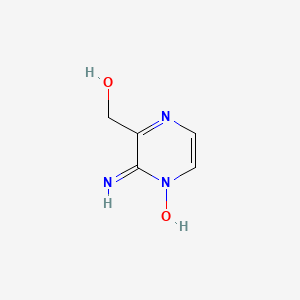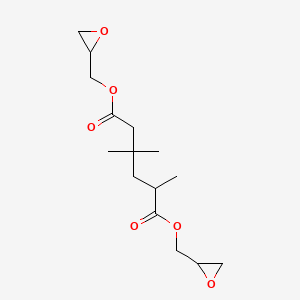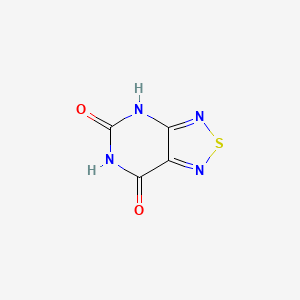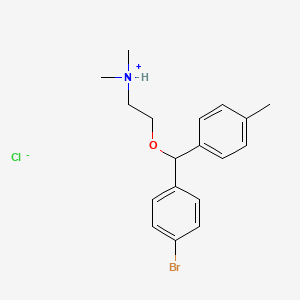
5-Methoxy-2-(2-methoxyethoxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-2-(2-methoxyethoxy)aniline is an organic compound with the molecular formula C10H15NO3. It is a derivative of aniline, characterized by the presence of methoxy and methoxyethoxy groups attached to the aromatic ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-(2-methoxyethoxy)aniline typically involves the reaction of 5-methoxyaniline with 2-methoxyethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction mixture is heated to a specific temperature, often around 100-120°C, and maintained for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the final product is typically achieved through distillation or recrystallization techniques .
Análisis De Reacciones Químicas
Types of Reactions
5-Methoxy-2-(2-methoxyethoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the aromatic ring .
Aplicaciones Científicas De Investigación
5-Methoxy-2-(2-methoxyethoxy)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Methoxy-2-(2-methoxyethoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its methoxy and methoxyethoxy groups play a crucial role in its binding affinity and specificity towards these targets .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichloro-5-(2-methoxyethoxy)aniline: Similar in structure but with chlorine substituents.
3-Methoxy-5-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)aniline: Contains additional methoxyethoxy groups.
2-Methoxy-5-(trifluoromethyl)aniline: Features a trifluoromethyl group instead of methoxyethoxy.
Uniqueness
5-Methoxy-2-(2-methoxyethoxy)aniline is unique due to its specific combination of methoxy and methoxyethoxy groups, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, distinguishing it from other similar compounds .
Propiedades
Número CAS |
761441-15-0 |
|---|---|
Fórmula molecular |
C10H15NO3 |
Peso molecular |
197.23 g/mol |
Nombre IUPAC |
5-methoxy-2-(2-methoxyethoxy)aniline |
InChI |
InChI=1S/C10H15NO3/c1-12-5-6-14-10-4-3-8(13-2)7-9(10)11/h3-4,7H,5-6,11H2,1-2H3 |
Clave InChI |
KRFLXEYSMNRRAI-UHFFFAOYSA-N |
SMILES canónico |
COCCOC1=C(C=C(C=C1)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1S,7R)-tricyclo[5.2.1.02,6]decane](/img/structure/B13789359.png)











